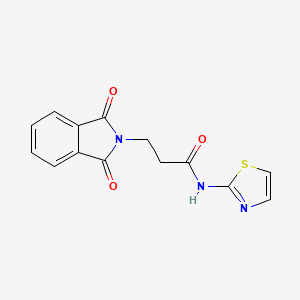

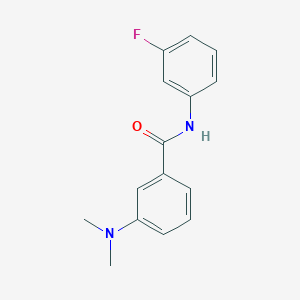

![molecular formula C17H20ClN3O3S B5553065 4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5553065.png)

4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as TAK-659 and is used for the treatment of various types of cancers and autoimmune disorders. The compound has been found to be effective in inhibiting the activity of certain enzymes and proteins that are responsible for the growth and spread of cancer cells.

Applications De Recherche Scientifique

Synthesis and Material Development

The practical one-pot synthesis of N-(tert-butoxycarbonyl)sulfamide, a raw material for aminosulfamoyl-containing side chains in novel antibiotics like doripenem hydrate, demonstrates the importance of such chemical frameworks in pharmaceutical synthesis. This process highlights the role of similar compounds in the development of new therapeutic agents (T. Masui et al., 2004).

Water Treatment Technologies

Composite NF membranes incorporating Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) showcase the application of sulfonamide derivatives in desalination and water purification. These membranes’ performance in salt rejection and antifouling properties points to the potential of such compounds in addressing global water scarcity issues (M. Padaki et al., 2013).

Anticancer Research

Sulfonamide derivatives have shown pro-apoptotic effects in cancer cells, activating phosphorylation pathways that can reduce cell proliferation. This research suggests that compounds with sulfonamide groups, similar to the one , may have therapeutic potential against various cancer types by inducing apoptosis through specific cellular pathways (A. Cumaoğlu et al., 2015).

Heterocyclic Chemistry

The role of similar sulfonamide-containing compounds in heterocyclic synthesis is exemplified by their use in the expeditious synthesis of thienopyridines and other fused derivatives. Such chemical processes are crucial for developing new materials and molecules with potential applications in various fields, including pharmaceuticals and agrochemicals (A. A. Harb et al., 2006).

Antiviral Activity

Research into 4-substituted and 2,4-disubstituted pyrrolo[2,3-d]pyrimidines, which share structural similarities with the compound , shows potential antiviral activity. This highlights the importance of such compounds in developing new antiviral drugs, especially those targeting resistant viral strains (N. Saxena et al., 1988).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives, including those related to the compound of interest, have been studied as inhibitors of carbonic anhydrase isozymes. Such enzyme inhibitors have significant implications in designing drugs for conditions like glaucoma, epilepsy, and mountain sickness, showcasing the therapeutic potential of sulfonamide-containing compounds (A. Scozzafava & C. Supuran, 1999).

Propriétés

IUPAC Name |

4-(4-chloro-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3S/c1-25(23,24)21(16-6-4-15(18)5-7-16)12-2-3-17(22)20-13-14-8-10-19-11-9-14/h4-11H,2-3,12-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXLQFZEOCYKMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CCCC(=O)NCC1=CC=NC=C1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B5552989.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552990.png)

![2-[(5-cyano-2,4'-bipyridin-6-yl)thio]-N-cyclopropylacetamide](/img/structure/B5553004.png)

![methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)

![N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5553016.png)

![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)

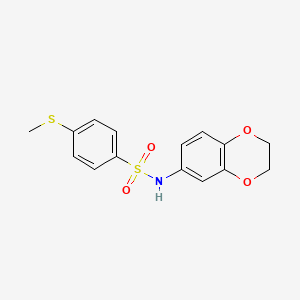

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)